molecular formula C18H23N5O2 B2728879 3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine CAS No. 2380180-63-0

3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine

Cat. No.: B2728879
CAS No.: 2380180-63-0
M. Wt: 341.415
InChI Key: JXCCKXIMRZXYEG-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine: is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and piperidine intermediates, followed by their coupling with the pyridine moiety. Common reagents used in these steps include methylating agents, amines, and coupling reagents such as EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a ligand in binding studies to understand protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that result in changes in cellular function.

Comparison with Similar Compounds

  • [4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-3-ylmethanone
  • [4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-2-ylmethanone

Uniqueness: The unique combination of the pyrazine, piperidine, and pyridine rings in 3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine provides distinct chemical properties that are not found in its similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22(16-17(25-2)21-10-9-20-16)13-14-5-11-23(12-6-14)18(24)15-3-7-19-8-4-15/h3-4,7-10,14H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCCKXIMRZXYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC=NC=C2)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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